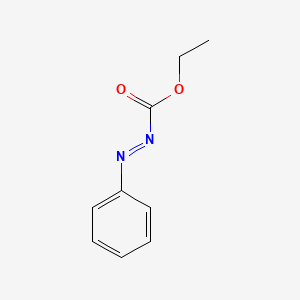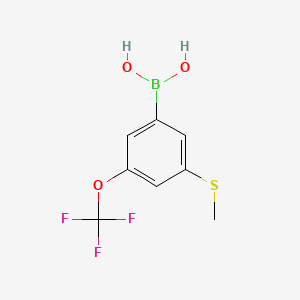
(3-(Methylthio)-5-(trifluoromethoxy)phenyl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-(Methylthio)-5-(trifluoromethoxy)phenyl)boronic acid is a boronic acid derivative that features a trifluoromethoxy group and a methylthio group attached to a phenyl ringThe presence of the trifluoromethoxy group imparts unique chemical properties, such as increased lipophilicity and metabolic stability, making it a valuable building block in the development of pharmaceuticals and agrochemicals .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the trifluoromethylation of a phenylboronic acid derivative using trifluoromethylating agents such as trifluoromethyl phenyl sulfone under visible-light-promoted conditions . The methylthio group can be introduced via nucleophilic substitution reactions using methylthiolating agents .
Industrial Production Methods
Industrial production of (3-(Methylthio)-5-(trifluoromethoxy)phenyl)boronic acid may involve scalable synthetic routes that utilize readily available starting materials and efficient reaction conditions. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
(3-(Methylthio)-5-(trifluoromethoxy)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The trifluoromethoxy group is generally resistant to reduction, but the phenyl ring can undergo hydrogenation under specific conditions.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.
Substitution: Palladium catalysts and bases like potassium carbonate (K2CO3) are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydrogenated phenyl derivatives.
Substitution: Biaryl compounds resulting from Suzuki-Miyaura coupling.
Wissenschaftliche Forschungsanwendungen
(3-(Methylthio)-5-(trifluoromethoxy)phenyl)boronic acid has several scientific research applications:
Wirkmechanismus
The mechanism of action of (3-(Methylthio)-5-(trifluoromethoxy)phenyl)boronic acid involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s ability to interact with hydrophobic pockets in proteins, while the boronic acid moiety can form reversible covalent bonds with active site residues, such as serine or threonine, in enzymes . This dual functionality allows the compound to modulate enzyme activity and inhibit specific biological pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trifluoromethyl phenyl sulfone: Used as a trifluoromethylating agent in organic synthesis.
Trifluoromethyl ethers: Known for their increased stability and lipophilicity.
Trifluoromethylpyridine: Important in the development of agrochemical and pharmaceutical compounds.
Uniqueness
(3-(Methylthio)-5-(trifluoromethoxy)phenyl)boronic acid is unique due to the combination of the trifluoromethoxy and methylthio groups on the phenyl ring, along with the boronic acid moiety. This unique structure imparts distinct chemical properties, such as enhanced metabolic stability and the ability to participate in a wide range of chemical reactions, making it a versatile compound in various scientific and industrial applications .
Eigenschaften
Molekularformel |
C8H8BF3O3S |
|---|---|
Molekulargewicht |
252.02 g/mol |
IUPAC-Name |
[3-methylsulfanyl-5-(trifluoromethoxy)phenyl]boronic acid |
InChI |
InChI=1S/C8H8BF3O3S/c1-16-7-3-5(9(13)14)2-6(4-7)15-8(10,11)12/h2-4,13-14H,1H3 |
InChI-Schlüssel |
KCYLBMKRPHPLCX-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC(=CC(=C1)SC)OC(F)(F)F)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



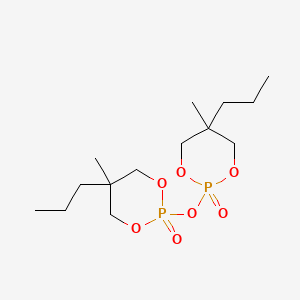
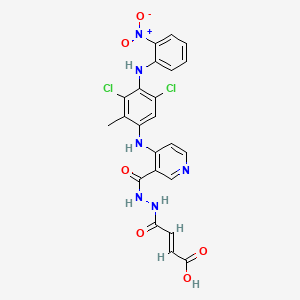
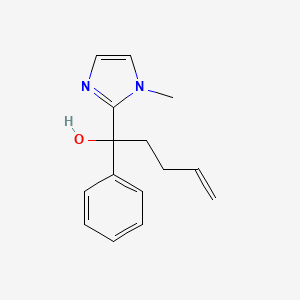
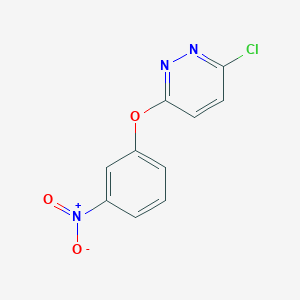
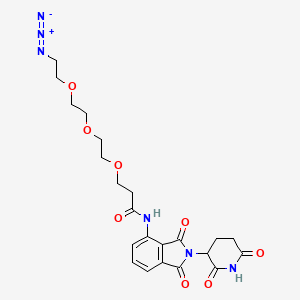


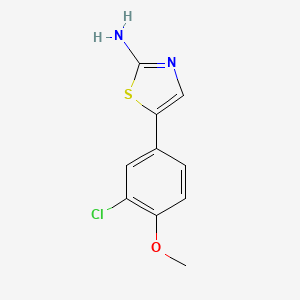
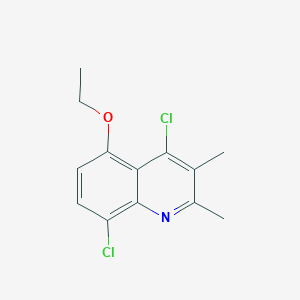
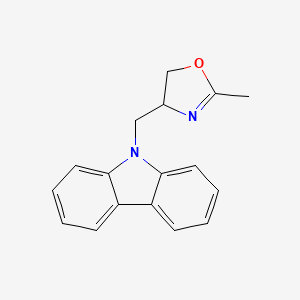
![12H-Indeno[1,2-b]phenanthrene](/img/structure/B14760709.png)
![2-amino-6-[(1R,2S,3R)-1,2,3,4-tetrahydroxybutyl]-3H-pteridin-4-one](/img/structure/B14760713.png)
